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molecular formula C7H8O2S B186569 5-Ethylthiophene-2-carboxylic acid CAS No. 23229-72-3

5-Ethylthiophene-2-carboxylic acid

Cat. No. B186569
M. Wt: 156.2 g/mol
InChI Key: ZVBNGIDVTPTFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133910B2

Procedure details

A solution of thiophencarboxylic acid (4.00 g, 30.9 mmol) in THF (24 mL) is added dropwise via a syringe to a stirred solution of LDA (32.5 mL, 2 M in toluene) in THF (40 mL) cooled to −78° C. The temperature of the reaction is maintained at −78° C. for 10 min before iodoethane (4.87 g, 30.9 mmol) is added. The mixture is stirred at −78° C. for 1 h and is then allowed to warm to rt overnight. The reaction is quenched by the addition of water. The mixture is acidified and extracted three times with diethyl ether. The org. extracts are dried over MgSO4, filtered and evaporated. The crude product is purified by MPLC on reversed phase silica gel to give the title compound (1.10 g) as a brownish solid; LC-MS: tR=0.80 min, 1H NMR (CDCl3): δ 1.34 (t, J=7.3 Hz, 3H), 2.90 (q, J=7.6 Hz, 2H), 6.84 (d, J=3.5 Hz, 1H), 7.73 (d, J=3.8 Hz, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].[Li+].[CH3:10][CH:11]([N-]C(C)C)C.ICC>C1COCC1>[CH2:10]([C:5]1[S:1][C:2]([C:6]([OH:8])=[O:7])=[CH:3][CH:4]=1)[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
32.5 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.87 g
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by MPLC on reversed phase silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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